5-Bromo-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridine is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 5-Bromo-2-(trifluoromethyl)pyridine, often involves palladium-catalysed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Similarly, the synthesis of 5-Bromo-2-(trifluoromethyl)pyridine can be expected to involve such palladium-catalysed reactions, although the specific details are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For example, a combined experimental and computational study of pyridine derivatives provided insight into their synthesis, spectroscopic properties, and molecular structure . The molecular structure of 5-Bromo-2-(trifluoromethyl)pyridine has likely been optimized using DFT, as this is a common approach in the field .
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. The ambiphilic nature of 5-Bromo-2-pyrone, for instance, allows it to undergo Diels-Alder cycloadditions, which could be analogous to reactions involving 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves condensation and alkylation reactions, which could be relevant to the chemical reactivity of 5-Bromo-2-(trifluoromethyl)pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(trifluoromethyl)pyridine have been characterized using spectroscopic methods such as FT-IR and NMR. The compound's non-linear optical (NLO) properties and HOMO-LUMO energies have been examined using TD-DFT, indicating potential bioactivity . Additionally, the antimicrobial activities of similar compounds have been tested, suggesting possible biological applications .
Scientific Research Applications
“5-Bromo-2-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . Here are some details:
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : TFMP and its derivatives are primarily used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
“5-Bromo-2-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . Here are some details:
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : TFMP and its derivatives are primarily used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAUCIXZGMCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375616 | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)pyridine | |
CAS RN |
436799-32-5 | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.